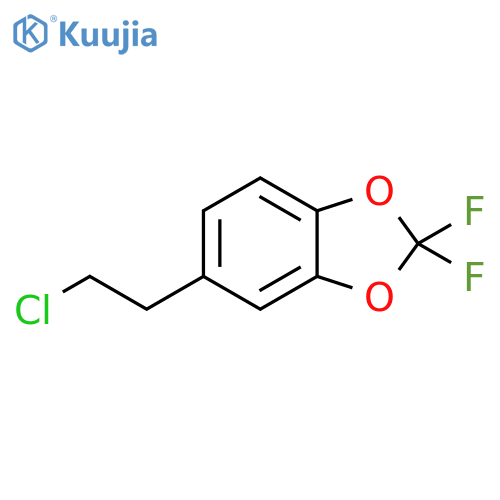Cas no 1890665-98-1 (5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)

1890665-98-1 structure
商品名:5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane
CAS番号:1890665-98-1
MF:C9H7ClF2O2
メガワット:220.600488901138
MDL:MFCD30181042
CID:4627242
PubChem ID:116988997
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole, 5-(2-chloroethyl)-2,2-difluoro-
- 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole
- 5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane
-
- MDL: MFCD30181042
- インチ: 1S/C9H7ClF2O2/c10-4-3-6-1-2-7-8(5-6)14-9(11,12)13-7/h1-2,5H,3-4H2
- InChIKey: MGMBFGMMPWSYMJ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(CCCl)C=C2OC1(F)F
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-300367-0.5g |
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane |
1890665-98-1 | 95% | 0.5g |
$824.0 | 2023-09-06 | |
| Enamine | EN300-300367-10.0g |
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane |
1890665-98-1 | 95% | 10.0g |
$4545.0 | 2023-02-27 | |
| Chemenu | CM469804-500mg |
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95%+ | 500mg |
$*** | 2023-03-31 | |
| Enamine | EN300-300367-1g |
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane |
1890665-98-1 | 95% | 1g |
$1057.0 | 2023-09-06 | |
| A2B Chem LLC | AV99597-5g |
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95% | 5g |
$3262.00 | 2024-04-20 | |
| 1PlusChem | 1P01B5U5-10g |
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95% | 10g |
$5680.00 | 2024-06-17 | |
| 1PlusChem | 1P01B5U5-2.5g |
5-(2-Chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95% | 2.5g |
$2337.00 | 2025-03-19 | |
| A2B Chem LLC | AV99597-50mg |
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95% | 50mg |
$293.00 | 2024-04-20 | |
| Chemenu | CM469804-250mg |
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole |
1890665-98-1 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Enamine | EN300-300367-0.25g |
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane |
1890665-98-1 | 95% | 0.25g |
$524.0 | 2023-09-06 |
5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1890665-98-1 (5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 157047-98-8(Benzomalvin C)
- 61549-49-3(9-Decenenitrile)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量